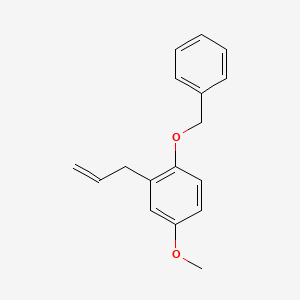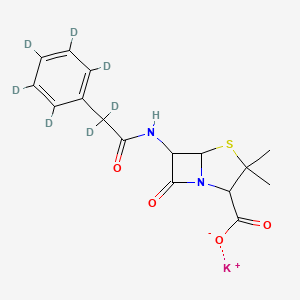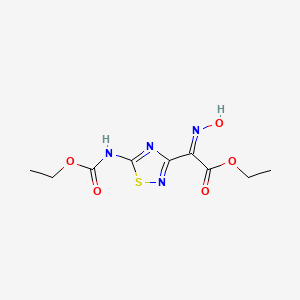
2-Allyl-1-(benzyloxy)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-1-(benzyloxy)-4-methoxybenzene: is an organic compound with the molecular formula C17H18O2 It is a derivative of benzene, featuring an allyl group, a benzyloxy group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Allylation Reaction:
Starting Material: 4-methoxyphenol
Reagents: Allyl bromide, potassium carbonate
Conditions: The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures.
Product: 2-Allyl-4-methoxyphenol
-
Benzylation Reaction:
Starting Material: 2-Allyl-4-methoxyphenol
Reagents: Benzyl bromide, sodium hydride
Conditions: The reaction is conducted in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Product: 2-Allyl-1-(benzyloxy)-4-methoxybenzene
Industrial Production Methods:
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: The reaction is carried out in an acidic or basic medium.
Products: Oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids.
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: The reaction is performed in an inert solvent like ether or THF.
Products: Reduction of the benzyloxy group can yield benzyl alcohol derivatives.
-
Substitution:
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Conditions: The reaction is conducted under controlled temperatures to avoid over-substitution.
Products: Halogenated derivatives of 2-Allyl-1-(benzyloxy)-4-methoxybenzene.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Allyl-1-(benzyloxy)-4-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand the interactions of benzene derivatives with biological systems, including enzyme inhibition and receptor binding.
Medicine:
Drug Development: Researchers explore its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Allyl-1-(benzyloxy)-4-methoxybenzene exerts its effects depends on its interaction with molecular targets. The allyl and benzyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile molecule for different applications.
Comparison with Similar Compounds
- 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene
- 2-Allyl-1-(benzyloxy)-4-methoxytoluene
Comparison:
- Structural Differences: While these compounds share similar functional groups, their core structures differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different substituents on the benzene ring can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific structure and properties, making 2-Allyl-1-(benzyloxy)-4-methoxybenzene distinct in its potential uses.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-methoxy-1-phenylmethoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C17H18O2/c1-3-7-15-12-16(18-2)10-11-17(15)19-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3 |
InChI Key |
IPUQIWHADWIXIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-yl] (2S)-2,6-diaminohexanoate;dihydrochloride](/img/structure/B12342055.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B12342063.png)
![[(4S,5R,6S,8S,10R)-10-[(R)-(2,6-dioxo-1,3-diazinan-4-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B12342077.png)
![N-(4-cyanophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12342079.png)

![2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12342091.png)
![4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B12342101.png)
![(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342109.png)
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12342114.png)
![methyl 2-[(Z)-2-iodoethenyl]benzoate](/img/structure/B12342120.png)



![2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B12342143.png)
